4-Amino-3-fluorophenol hydrochloride
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Overview
Description
4-Amino-3-fluorophenol hydrochloride is an organic compound with the molecular formula C6H7ClFNO. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-fluorophenol hydrochloride typically involves the reduction of 4-nitro-3-fluorophenol. One common method includes the use of o-fluoronitrobenzene as a starting material. The reduction is carried out in an acidic aqueous solution containing organic solvents, using platinum-carbon or palladium-charcoal as catalysts under hydrogen pressure . The reaction conditions include a temperature range of 60-120°C and a pressure of 0.3-0.6 MPa, with an optimal reaction time of 4-6 hours .
Industrial Production Methods: For industrial production, the process is scaled up to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized catalyst loading can enhance the yield and purity of the product. The reaction is monitored and controlled to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like platinum-carbon or palladium-charcoal are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: 4-Amino-3-fluorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-fluorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Amino-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-3-bromophenol: Similar structure but with a bromine atom instead of fluorine.
4-Amino-3-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 4-Amino-3-fluorophenol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-amino-3-fluorophenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOVSISSBLYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661200 |
Source
|
Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18266-53-0 |
Source
|
Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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